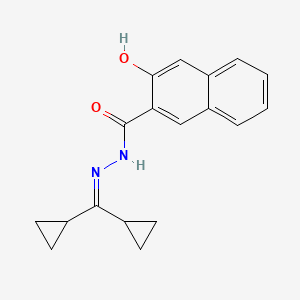

N'-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide

Description

N'-(Dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide is a carbohydrazide derivative featuring a dicyclopropylmethylidene substituent attached to the hydrazide nitrogen and a 3-hydroxynaphthalene-2-carbonyl backbone. This compound belongs to the Schiff base family, formed via condensation of hydrazides with ketones or aldehydes. Its structure combines a rigid naphthalene core with a sterically bulky dicyclopropyl group, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

CAS No. |

5795-67-5 |

|---|---|

Molecular Formula |

C18H18N2O2 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

N-(dicyclopropylmethylideneamino)-3-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C18H18N2O2/c21-16-10-14-4-2-1-3-13(14)9-15(16)18(22)20-19-17(11-5-6-11)12-7-8-12/h1-4,9-12,21H,5-8H2,(H,20,22) |

InChI Key |

ZAHGQNWBESLRAX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=NNC(=O)C2=CC3=CC=CC=C3C=C2O)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation of 3-hydroxynaphthalene-2-carbohydrazide with dicyclopropyl ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Key Observations :

- Electronic Effects : Bromine (in thiophene derivatives) and nitro groups (e.g., C₁₄H₁₅N₃O₃) alter electron density, affecting redox behavior and intermolecular interactions .

- Polarity : Hydroxyl and ethoxy substituents (e.g., C₂₀H₁₈N₂O₄) increase polarity and hydrogen-bonding capacity, improving aqueous solubility .

Physicochemical Properties

Estimated from structural analogues.

*Predicted based on aliphatic hydrazides .

Insights :

- The monoclinic crystal structure of the 3-ethoxy-2-hydroxybenzylidene derivative (C₂₀H₁₈N₂O₄) suggests planar aromatic stacking, stabilized by hydrogen bonds .

- Higher hydroxyl content (e.g., 3,4-dihydroxybenzylidene) correlates with elevated melting points due to intermolecular hydrogen bonding .

Biological Activity

Overview of Hydrazone Derivatives

Hydrazone derivatives, including those related to naphthalene structures, have been extensively studied for their biological activities. These compounds often exhibit a range of pharmacological properties such as:

- Antimicrobial activity : Many hydrazones demonstrate significant antibacterial and antifungal properties.

- Antioxidant activity : They can scavenge free radicals and inhibit lipid peroxidation.

- Anticancer properties : Certain hydrazones have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of hydrazone compounds is often influenced by their structural features. The presence of specific functional groups and the overall molecular geometry can significantly affect their interaction with biological targets. For N'-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide , key structural components include:

- Dicyclopropyl moiety : This group may enhance lipophilicity, potentially improving membrane permeability.

- Hydroxynaphthalene core : Known for its electron-rich nature, it may contribute to antioxidant activity.

- Carbohydrazide linkage : This functional group is crucial for biological interactions, especially in enzyme inhibition or receptor binding.

Antimicrobial Activity

A study on similar naphthalene-based hydrazones showed promising results against various bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL | |

| C. albicans | 20 µg/mL |

Antioxidant Activity

The antioxidant potential can be assessed using DPPH radical scavenging assays. Compounds with similar structures have shown IC50 values indicating their effectiveness:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 µM |

| Standard (Ascorbic Acid) | 5 µM |

Anticancer Activity

Preliminary studies on related hydrazones have indicated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 µM |

| HeLa (Cervical Cancer) | 30 µM |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of naphthalene-based hydrazones against multi-drug resistant bacterial strains. The study suggested that modifications to the hydrazone structure could enhance antimicrobial potency.

- Antioxidant Properties : Research in Phytochemistry demonstrated that hydroxynaphthalene derivatives possess significant antioxidant activity, which is attributed to their ability to donate hydrogen atoms and stabilize free radicals.

- Cytotoxic Effects : An investigation into the anticancer properties of related compounds found that certain hydrazones induced apoptosis in cancer cells through the activation of caspases, leading to cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.